molecular formula C16H26O B12692259 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol CAS No. 94030-86-1

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol

Cat. No.: B12692259
CAS No.: 94030-86-1
M. Wt: 234.38 g/mol
InChI Key: CUUPRDMEAKEYAC-ZHACJKMWSA-N
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Description

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol is an organic compound with a complex structure that includes a cyclohexene ring and a heptadienol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound followed by the introduction of the heptadienol chain through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-: Known for its similar structure and chemical properties.

    3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another compound with a related structure and similar reactivity.

Uniqueness

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol is unique due to its specific combination of a cyclohexene ring and a heptadienol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

94030-86-1

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

(1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-ol

InChI

InChI=1S/C16H26O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,8,10-11,14-15,17H,1,6-7,9,12H2,2-4H3/b11-10+

InChI Key

CUUPRDMEAKEYAC-ZHACJKMWSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C/C(CCC=C)O)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(CCC=C)O)(C)C

Origin of Product

United States

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